molecular formula C31H30Cl2N8O4 B601387 N-Desalkyl itraconazole CAS No. 1427177-48-7

N-Desalkyl itraconazole

カタログ番号: B601387
CAS番号: 1427177-48-7
分子量: 649.5 g/mol
InChIキー: FBAPZOQKYAPBHI-DHIFEGFHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one is a member of piperazines.

科学的研究の応用

Inhibition of CYP3A4 Enzyme

N-Desalkyl itraconazole (ND-ITZ) has been identified as a metabolite of itraconazole (ITZ) that plays a significant role in the inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. This enzyme is crucial in drug metabolism. Studies show that ND-ITZ, along with other metabolites like hydroxy-itraconazole and keto-itraconazole, contribute significantly to the inhibition of CYP3A4 observed in vivo after ITZ dosing, which is important for understanding drug-drug interactions and the in vitro-in vivo discrepancy of ITZ's effects (Isoherranen et al., 2004), (Templeton et al., 2008).

Stereoselective Metabolism

The metabolism of ITZ is highly stereoselective both in vitro and in vivo, and this stereoselectivity extends to its metabolites, including ND-ITZ. The stereochemical configuration significantly impacts the metabolic pathways and the formation of metabolites like ND-ITZ (Kunze et al., 2006).

Pharmacokinetics and Clinical Application

The pharmacokinetics of ND-ITZ remain largely unknown due to the lack of accurate and reliable determination methods. However, advancements in liquid chromatography-tandem mass spectrometry have facilitated the simultaneous determination of ITZ and its major metabolites, including ND-ITZ, in human plasma, aiding clinical applications (Imoto et al., 2020).

Effects on Plasma Kinetics of Other Drugs

The presence of ITZ and its metabolites, including ND-ITZ, can significantly affect the plasma kinetics of other drugs. For instance, ITZ's inhibition of CYP3A4 can lead to decreased plasma concentration and altered pharmacokinetics of drugs metabolized by this enzyme, highlighting the importance of understanding the role of metabolites like ND-ITZ in drug interactions (Kato et al., 2003).

Potential Anticancer Properties

Recent studies have suggested that itraconazole, and potentially its metabolites like ND-ITZ, may have anticancer properties. For instance, itraconazole has been found to inhibit the hedgehog signaling pathway, which is crucial in various cancers. This opens the possibility of repurposing itraconazole and understanding the role of its metabolites, including ND-ITZ, in cancer therapy (Pace et al., 2019), (Wei et al., 2020).

特性

CAS番号

1427177-48-7

分子式

C31H30Cl2N8O4

分子量

649.5 g/mol

IUPAC名

4-[4-[4-[4-[[(2R,4S)-2-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]phenyl]-1H-1,2,4-triazol-5-one

InChI

InChI=1S/C31H30Cl2N8O4/c32-22-1-10-28(29(33)15-22)31(18-40-20-34-19-36-40)44-17-27(45-31)16-43-26-8-6-24(7-9-26)39-13-11-38(12-14-39)23-2-4-25(5-3-23)41-21-35-37-30(41)42/h1-10,15,19-21,27H,11-14,16-18H2,(H,37,42)/t27-,31-/m0/s1

InChIキー

FBAPZOQKYAPBHI-DHIFEGFHSA-N

異性体SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OC[C@H]5CO[C@](O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

正規SMILES

C1CN(CCN1C2=CC=C(C=C2)N3C=NNC3=O)C4=CC=C(C=C4)OCC5COC(O5)(CN6C=NC=N6)C7=C(C=C(C=C7)Cl)Cl

外観

White to Off-White Solid

melting_point

>238°C

純度

> 95%

数量

Milligrams-Grams

同義語

cis-4-[4-[4-[4-[[2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]-1-piperazinyl]phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one; 

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。